molecular formula C8H7N3OSe B398296 N-(2,1,3-benzoselenadiazol-4-yl)acetamide CAS No. 21110-72-5

N-(2,1,3-benzoselenadiazol-4-yl)acetamide

Cat. No.: B398296
CAS No.: 21110-72-5
M. Wt: 240.13g/mol
InChI Key: BSOPSIUKCRMQRU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoselenadiazol-4-yl)acetamide is a chemical compound based on the 2,1,3-benzoselenadiazole scaffold, a heterocyclic system known for its diverse research applications in medicinal chemistry. The parent structure, 2,1,3-benzoselenadiazole, has a molecular formula of C6H5N3Se and a molecular weight of 198.084 g/mol . Benzelendiazole derivatives have been extensively investigated for their notable biological activities. Research on analogous 1,2,3-selenadiazole compounds has demonstrated potential for a range of properties, including anti-fungal, anti-bacterial, anti-microbial, and anti-cancer activities, making this class of compounds a valuable scaffold for developing new pharmacological tools . The acetamide functional group in this specific derivative is a common moiety in drug discovery, often used to modulate the compound's physicochemical properties and binding interactions with biological targets. This product is intended for research purposes, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,1,3-benzoselenadiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OSe/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOPSIUKCRMQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=N[Se]N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2,1,3 Benzoselenadiazol 4 Yl Acetamide and Structural Analogues

Preparative Routes to Benzoselenadiazole Scaffolds

The foundational step in the synthesis of N-(2,1,3-benzoselenadiazol-4-yl)acetamide is the construction of the 2,1,3-benzoselenadiazole (B1677776) heterocyclic system. This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a selenium-containing reagent.

Synthesis of Aminobenzoselenadiazoles as Key Intermediates

A crucial intermediate for the synthesis of the target acetamide (B32628) is 4-amino-2,1,3-benzoselenadiazole. A common route to this compound begins with the nitration of 2,1,3-benzoselenadiazole. The parent 2,1,3-benzoselenadiazole can be synthesized by reacting o-phenylenediamine with selenium dioxide (SeO₂) uwaterloo.ca. A solution of o-phenylenediamine in ethanol (B145695) is treated with an aqueous solution of selenium dioxide and heated to reflux to yield 2,1,3-benzoselenadiazole uwaterloo.ca.

Nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid and sulfuric acid affords 4-nitro-2,1,3-benzoselenadiazole (B1598375) mdpi.com. Subsequent reduction of the nitro group is necessary to obtain the desired 4-amino-2,1,3-benzoselenadiazole. Various reducing agents can be employed for this transformation. For the analogous 4-nitro-2,1,3-benzothiadiazole, a reduction using iron(II) sulfate (B86663) heptahydrate, ammonium (B1175870) chloride, and zinc dust in an ethanol/water mixture has been reported to be effective derpharmachemica.com. A similar strategy can be applied to the selenium analogue.

An alternative approach involves the reduction of the more readily available 4-nitrobenzothiadiazole with tin(II) chloride dihydrate to produce 1,2,3-triaminobenzene dihydrochloride. This intermediate is then treated with an aqueous solution of selenium dioxide to directly yield 4-amino-2,1,3-benzoselenadiazole.

Approaches for Regioselective Substitution on the Benzoselenadiazole Core

The regioselectivity of substitution on the benzoselenadiazole ring is a critical aspect of the synthesis. The nitration of 2,1,3-benzoselenadiazole predominantly occurs at the 4-position, which is electronically favored. This regioselectivity is crucial for the subsequent introduction of the amino group at the desired position for the synthesis of the target acetamide.

For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, regioselective C-H functionalization methods have been developed, which could potentially be adapted for the benzoselenadiazole core. For instance, iridium-catalyzed C-H borylation has been shown to provide access to versatile borylated BTD building blocks, allowing for functionalization at various positions on the benzenoid ring.

Direct Synthesis of this compound

Once the key intermediate, 4-amino-2,1,3-benzoselenadiazole, is obtained, the final step is the N-acylation to introduce the acetamide functionality.

Acylation Reactions Utilizing Acetic Anhydride (B1165640)

The most direct method for the synthesis of this compound is the acylation of 4-amino-2,1,3-benzoselenadiazole with acetic anhydride. This reaction is analogous to the well-established synthesis of paracetamol from 4-aminophenol. Typically, the amine is dissolved or suspended in a suitable solvent, and acetic anhydride is added, often in the presence of a base or a catalyst, or by heating the mixture. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, followed by the elimination of an acetate (B1210297) ion as a leaving group.

A general procedure for the acetylation of an aromatic amine involves heating the amine with acetic anhydride. For instance, the synthesis of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide is achieved by heating 3-aminophthalic acid in acetic anhydride derpharmachemica.com. A similar approach can be envisioned for the acetylation of 4-amino-2,1,3-benzoselenadiazole.

Reactant 1Reactant 2ProductReaction Type
4-Amino-2,1,3-benzoselenadiazoleAcetic AnhydrideThis compoundN-Acetylation

Exploration of Alternative Amidation Protocols

Beyond the use of acetic anhydride, other amidation protocols can be explored for the synthesis of this compound. These methods often employ coupling agents to facilitate the formation of the amide bond between a carboxylic acid (acetic acid) and the amine.

One such method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). For example, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile (B52724) nih.gov. This protocol could be adapted for the coupling of acetic acid with 4-amino-2,1,3-benzoselenadiazole.

Another approach utilizes N-acylbenzotriazoles as efficient acylating agents. These can be prepared from the corresponding carboxylic acid and react with amines under mild conditions to afford the desired amides.

AmineAcylating Agent/Coupling SystemProduct
4-Amino-2,1,3-benzoselenadiazoleAcetic Acid, EDC, HOBtThis compound
4-Amino-2,1,3-benzoselenadiazoleAcetyl-benzotriazoleThis compound

Synthesis of this compound Derivatives and Functionalized Analogues

The synthesis of derivatives and functionalized analogues of this compound can be achieved by modifying either the acyl group or the benzoselenadiazole core.

To introduce different acyl groups, 4-amino-2,1,3-benzoselenadiazole can be reacted with various carboxylic acid chlorides or anhydrides. For example, reacting the amine with chloroacetyl chloride would yield 2-chloro-N-(2,1,3-benzoselenadiazol-4-yl)acetamide, a versatile intermediate for further functionalization researchgate.net. This chloroacetamide can then be reacted with various nucleophiles to introduce a wide range of substituents.

Functionalization of the benzoselenadiazole ring can be achieved by starting with a substituted o-phenylenediamine in the initial ring-forming reaction. For instance, using a substituted 1,2,3-triaminobenzene in the reaction with selenium dioxide would lead to a substituted 4-aminobenzoselenadiazole, which can then be acylated.

Furthermore, regioselective C-H functionalization techniques, as discussed for the BTD core, could potentially be applied to this compound itself to introduce substituents directly onto the aromatic ring, although this would require careful optimization to control the regioselectivity.

Starting MaterialReagentProduct
4-Amino-2,1,3-benzoselenadiazoleChloroacetyl chloride2-Chloro-N-(2,1,3-benzoselenadiazol-4-yl)acetamide
2-Chloro-N-(2,1,3-benzoselenadiazol-4-yl)acetamideVarious NucleophilesFunctionalized this compound derivatives
Substituted 1,2,3-triaminobenzeneSelenium dioxide, then Acetic anhydrideSubstituted this compound

Modification of the Acylamino Moiety

The acylamino moiety in this compound can be readily modified to introduce a variety of functional groups, thereby altering the electronic properties and solubility of the molecule. The primary route to these analogues involves the acylation of 4-amino-2,1,3-benzoselenadiazole, which serves as a versatile precursor.

The synthesis of the parent compound, this compound, is typically achieved through the reaction of 4-amino-2,1,3-benzoselenadiazole with an acetylating agent such as acetic anhydride or acetyl chloride. This straightforward reaction provides a high yield of the desired acetamide.

To introduce greater diversity, a range of carboxylic acids can be coupled with 4-amino-2,1,3-benzoselenadiazole using standard peptide coupling reagents. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxybenzotriazole (HOBt) facilitate the formation of an amide bond under mild conditions. nih.gov This method allows for the incorporation of various aliphatic and aromatic acyl groups, each imparting distinct properties to the final molecule. For example, the use of substituted phenylacetic acids can introduce electronically diverse aryl groups. nih.gov

A general synthetic scheme for the modification of the acylamino moiety is presented below:

Scheme 1: General synthesis of N-(2,1,3-benzoselenadiazol-4-yl)amide analogues.

Interactive Data Table: Examples of Acylamino Modified Benzothiazole (B30560) and Thiadiazole Derivatives

While specific data for a wide range of this compound analogues is not extensively reported, the following table illustrates analogous modifications on related benzothiazole and thiadiazole cores, demonstrating the versatility of the synthetic methods.

Starting AmineAcylating Agent/Carboxylic AcidCoupling ConditionsProductReference
4-chloro-1,3-benzothiazol-2-amine(3-methylphenyl)acetic acidEDC, triethylamine (B128534) in dichloromethaneN-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide mdpi.com
5-amino-1,3,4-thiadiazole-2-thiolPhenylacetic acid derivativesEDC, HOBt in acetonitrileN-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives nih.gov
5-Aryl-1,3,4-thiadiazol-2-amine2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acidEDC, HOBtN-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide researchgate.net

This table is representative of the synthetic strategies applicable to the modification of the acylamino moiety of this compound.

C-H Bond Functionalization and Cross-Coupling Strategies

Direct C-H bond functionalization and palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the benzoselenadiazole core of this compound. These methods allow for the introduction of aryl and heteroaryl substituents at specific positions, significantly influencing the electronic and photophysical properties of the molecule. The most reactive sites for such functionalization on the 2,1,3-benzoselenadiazole ring are the C4 and C7 positions, and to a lesser extent, the C5 and C6 positions.

Recent studies on the related 2,1,3-benzothiadiazole (BTD) have demonstrated the efficacy of iridium-catalyzed C-H borylation to introduce boryl groups at the C5 or C4 and C6 positions. These borylated intermediates are versatile building blocks for subsequent cross-coupling reactions. diva-portal.orgacs.org A similar strategy could be envisioned for this compound, where the acetamido group could potentially direct the regioselectivity of the borylation.

Palladium-catalyzed direct (hetero)arylation is another prominent strategy. This approach involves the reaction of the benzoselenadiazole derivative with (hetero)aryl halides in the presence of a palladium catalyst and a suitable base. nih.govresearchgate.net For instance, the reaction of a halogenated this compound with an arylboronic acid (Suzuki coupling) or an organotin reagent (Stille coupling) would yield the corresponding arylated product. Conversely, direct arylation of the C-H bonds of this compound with aryl halides can also be achieved. nih.govnih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. nih.gov For example, palladium acetate in combination with a phosphine (B1218219) ligand is commonly employed. nih.gov

Interactive Data Table: Examples of Cross-Coupling Reactions on Related Heterocycles

The following table provides examples of cross-coupling reactions performed on benzothiadiazole and other related heterocycles, which are analogous to the potential functionalization of this compound.

HeterocycleCoupling PartnerCatalyst SystemProductReference
Benzo[1,2-d:4,5-d′]bis( nih.govasianpubs.orgacs.orgthiadiazole)Bromo(iodo)arenesPd(OAc)₂, P(tBu)₂MeHBF₄4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles nih.gov
4-Amino-2,1,3-benzothiadiazole2-(2′-bromo-9′,9′-diethylfluoren-7′-yl)-9,9-diethylfluorenePalladium catalystC-N coupled fluorescent dye sigmaaldrich.com
Benzothiazoles/BenzoxazolesAryl boronic acidsPalladium/Copper catalystArylated benzothiazoles/benzoxazoles nih.gov

This table illustrates the types of cross-coupling strategies that could be applied to functionalize the this compound core.

Incorporation into Conjugated Polymeric Structures

This compound can be incorporated as a monomeric unit into conjugated polymers to create materials with desirable optoelectronic properties for applications in organic solar cells and organic light-emitting diodes (OLEDs). The benzoselenadiazole core is an excellent electron acceptor, and by copolymerizing it with electron-donating units, donor-acceptor (D-A) conjugated polymers can be synthesized.

The primary method for this incorporation is through polycondensation reactions, such as Suzuki or Stille cross-coupling. acs.orgmdpi.com To be suitable for polymerization, the this compound monomer must first be functionalized with two reactive groups, typically halogens (e.g., bromine) or boronic esters. For example, dibromination of the benzoselenadiazole ring at the 4- and 7-positions (if the starting material is the parent 2,1,3-benzoselenadiazole) or at other available positions on a pre-functionalized ring would yield a dihalo-monomer.

This difunctional monomer can then be copolymerized with a difunctional electron-donating comonomer, such as a distannyl or diboronic acid derivative of a thiophene, fluorene, or carbazole (B46965) unit. The polymerization is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃. acs.orgmdpi.com The properties of the resulting polymer, including its band gap, solubility, and charge carrier mobility, can be tuned by the choice of the comonomer and the nature of any side chains on the polymer backbone.

Scheme 2: General route for the incorporation of a benzoselenadiazole unit into a conjugated polymer via Suzuki polycondensation.

Interactive Data Table: Examples of Polymers Containing Benzoselenadiazole and Related Monomers

This table presents examples of conjugated polymers synthesized using benzoselenadiazole and structurally similar monomers, highlighting the conditions and resulting polymer structures.

Acceptor MonomerDonor ComonomerPolymerization MethodResulting PolymerReference
4,7-Dibromo-2,1,3-benzoselenadiazoleDidodecyloxy-p-phenylene bis(boronic acid)Suzuki Coupling (Pd catalyst)Alternating copolymer of didodecyloxy-p-phenylene and benzoselenadiazole acs.org
4,7-Di(thiophen-2-yl)benzo[c] nih.govresearchgate.netasianpubs.orgselenadiazole-Oxidative Polymerization (FeCl₃)Homopolymer asianpubs.org
Dibromo-Benzobisoxazole derivativeCyclopentadithiophene derivativeStille Polycondensation (Pd catalyst)Benzobisoxazole-based p-type polymer mdpi.com

This table showcases established methods for creating conjugated polymers from heterocyclic monomers, which are directly applicable to suitably functionalized this compound derivatives.

Spectroscopic and Structural Elucidation of N 2,1,3 Benzoselenadiazol 4 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

A hypothetical ¹H NMR spectrum of N-(2,1,3-benzoselenadiazol-4-yl)acetamide would be expected to show distinct signals for the protons of the aromatic ring and the acetamide (B32628) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the benzoselenadiazole ring and the amide substituent. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., doublets, triplets) would reveal the coupling between adjacent protons, helping to establish their relative positions on the benzene (B151609) ring. A singlet peak would be anticipated for the methyl (CH₃) protons of the acetamide group, and a broader singlet for the amide (NH) proton.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The spectrum would be expected to show signals for the aromatic carbons of the benzoselenadiazole ring, the carbonyl (C=O) carbon of the amide, and the methyl (CH₃) carbon. The chemical shifts of the aromatic carbons would be key in confirming the substitution pattern.

Selenium-77 (⁷⁷Se) NMR Spectroscopic Characterization

Given the presence of a selenium atom, ⁷⁷Se NMR spectroscopy would be a valuable tool. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its chemical environment. A recent study on 2,1,3-benzoselenadiazole (B1677776) (BSeD) itself reported a ⁷⁷Se NMR signal at 1511.26 ppm. mdpi.comresearchgate.net The coordination of BSeD to a metal center resulted in a downfield shift, indicating the sensitivity of the selenium nucleus to electronic changes. mdpi.comresearchgate.net For this compound, the ⁷⁷Se chemical shift would provide insight into the electronic effects of the acetamide substituent on the selenadiazole ring.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the benzoselenadiazole ring system, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is characteristic of its structure.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (typically around 3300 cm⁻¹), the C=O stretching of the amide (the "amide I" band, around 1650 cm⁻¹), and the N-H bending (the "amide II" band, around 1550 cm⁻¹). Vibrations associated with the aromatic C-H and C=C bonds, as well as the C-N and Se-N bonds, would also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring and the acetamide group. The combination of IR and Raman data would allow for a more complete vibrational assignment.

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

No published studies containing UV-Vis absorption maxima (λmax) or fluorescence emission spectra for this compound were identified.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

A search for crystallographic data from single-crystal X-ray diffraction studies of this compound did not yield any results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available.

Elemental Compositional Analysis

No specific elemental analysis data (e.g., percentage of Carbon, Hydrogen, and Nitrogen) from experimental studies on this compound could be located.

Computational and Theoretical Investigations of N 2,1,3 Benzoselenadiazol 4 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

DFT calculations are instrumental in predicting the properties of N-(2,1,3-benzoselenadiazol-4-yl)acetamide, offering a balance between accuracy and computational cost. These calculations provide a foundational understanding of the molecule's behavior at an electronic level.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. The 2,1,3-benzoselenadiazole (B1677776) ring system is inherently planar, and the acetamide (B32628) substituent introduces possibilities for different rotational conformations. The planarity of the core structure is a significant feature, influencing the electronic delocalization across the molecule.

Illustrative Optimized Geometrical Parameters for this compound

This table presents a hypothetical set of optimized geometrical parameters for this compound, derived from general principles of computational chemistry for similar molecular structures.
ParameterValue
Bond Lengths (Å)
Se-N~ 1.85
C-N (amide)~ 1.36
C=O (amide)~ 1.23
Bond Angles (°)
N-Se-N~ 95
C-N-C (amide)~ 122
Dihedral Angles (°)
C(ring)-C(ring)-N-C(amide)~ 0 or 180 (indicating planarity)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and easier electronic excitation. mdpi.com For this compound, the electron-withdrawing nature of the benzoselenadiazole moiety is expected to lower the LUMO energy level, while the acetamide group can influence the HOMO level.

Illustrative FMO Energy Values for this compound

This table provides an illustrative set of Frontier Molecular Orbital (FMO) energy values for this compound, based on theoretical expectations for molecules with similar electronic characteristics.
ParameterEnergy (eV)
EHOMO~ -5.8
ELUMO~ -2.5
Energy Gap (ΔE)~ 3.3

Illustrative Global Reactivity Descriptors for this compound

This table presents illustrative values for global reactivity descriptors of this compound, calculated from the illustrative HOMO and LUMO energies.
DescriptorValue (eV)
Chemical Potential (μ)~ -4.15
Chemical Hardness (η)~ 1.65
Electrophilicity Index (ω)~ 5.22
Chemical Softness (S)~ 0.61

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the benzoselenadiazole ring are expected to be regions of high negative potential. In contrast, the hydrogen atom of the amide group and the aromatic protons are likely to be in regions of positive potential.

Natural Population Analysis (NPA) provides a method for calculating the distribution of electronic charge among the atoms in a molecule. This analysis offers a more detailed picture of the charge distribution than MEP mapping. In this compound, the selenium atom, being more electropositive than nitrogen, is expected to carry a partial positive charge. The nitrogen and oxygen atoms, being highly electronegative, will exhibit partial negative charges. The distribution of charges across the aromatic ring is also a key aspect revealed by NPA.

Illustrative NPA Charges for Selected Atoms in this compound

This table shows an illustrative set of Natural Population Analysis (NPA) charges for key atoms in this compound, reflecting expected charge distributions based on electronegativity and bonding environment.
AtomCharge (e)
Se~ +0.50
N (selenadiazole)~ -0.45
N (amide)~ -0.60
O (carbonyl)~ -0.55
C (carbonyl)~ +0.70

Mechanistic Insights into Biological Activity in in Vitro Models

Development and Mechanistic Application as Fluorescent Probes for Bioimaging

The 2,1,3-benzoselenadiazole (B1677776) core is a key component in the design of advanced fluorescent probes. acs.org This heterocycle is part of a class of fluorophores that exhibit attractive photophysical properties, including large Stokes shifts, high quantum yields, and excellent stability, making them superior alternatives to classical dyes like coumarins or rhodamines for certain applications. acs.org Derivatives of benzoselenadiazole have been successfully developed for labeling various organelles and cellular components, including DNA, mitochondria, and lipid droplets. acs.org Their application in semiconducting polymer dots (Pdots) has produced ultrabright fluorescent probes for specific cellular imaging, demonstrating their utility in advanced bioimaging systems. rsc.org

The fluorescence mechanism of these probes is often based on an intramolecular charge transfer (ICT) process. The benzoselenadiazole unit typically acts as the electron-accepting part of a push-pull system, where an electron-donating group is attached to the core. This architecture is key to their environment-sensitive fluorescence, which is a desirable trait for bioimaging.

Selective Staining of Subcellular Components (e.g., Lipid Droplets)

A significant application of benzoselenadiazole derivatives is the selective staining of lipid droplets (LDs). LDs are dynamic organelles involved in lipid storage and metabolism. acs.org Research has demonstrated that newly synthesized fluorescent 2,1,3-benzoselenadiazole derivatives can be used as selective live-cell imaging probes for lipid-based structures at nanomolar concentrations. acs.org

These probes often show preferential accumulation and fluorescence enhancement within the hydrophobic core of lipid droplets. This selectivity is attributed to their photophysical properties and lipophilicity. Compared to commercially available dyes like Nile Red, some benzoselenadiazole probes exhibit superior performance, providing better selectivity and clearer imaging in both single cells and more complex multicellular models like Caenorhabditis elegans. acs.org The sulfur-containing analogue, 2,1,3-benzothiadiazole (B189464) (BTD), has also been extensively used for developing probes that selectively stain lipid droplets, highlighting the utility of this general structural class for imaging hydrophobic cellular compartments. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Modulators

Specific structure-activity relationship (SAR) studies for N-(2,1,3-benzoselenadiazol-4-yl)acetamide as a biological modulator (e.g., an enzyme inhibitor) are not available in the reviewed literature. However, SAR can be discussed in the context of its function as a fluorescent probe.

In the development of fluorescent benzoselenadiazoles, SAR studies focus on optimizing photophysical properties. Research on a series of ten benzoselenadiazole derivatives revealed how different substituents on the core structure influence their fluorescence quantum yields and emission wavelengths. acs.org The nature and position of electron-donating groups attached to the benzoselenadiazole acceptor core are critical for tuning the intramolecular charge transfer (ICT) characteristics, which in turn dictates the probe's brightness, color, and sensitivity to its environment. acs.org For instance, extending the π-conjugated system generally leads to red-shifted absorption and emission spectra.

The table below, derived from studies on related benzoselenadiazole derivatives, illustrates how structural modifications can impact photophysical properties relevant to bioimaging.

DerivativeKey Structural FeatureMax Emission (nm)Quantum Yield (Φ)Target/Application
Benzoselenadiazole-Naphthalene Naphthalene donor group~590HighLipid Droplet Staining
Benzoselenadiazole-Fluorene Fluorene donor group~540ModerateLipid Droplet Staining
PFBS Pdots Copolymer with fluorene~550-580Up to 44%Specific Cellular Labeling

This table is illustrative, based on data for various 2,1,3-benzoselenadiazole derivatives to show SAR principles for fluorescent probes.

Analysis of Cellular Pathway Modulation and Biological Process Perturbation

There is no direct evidence in the searched literature to suggest that this compound modulates specific cellular pathways or perturbs biological processes such as apoptosis or inflammation. While structurally related compounds containing acetamide (B32628) or heterocyclic cores have been investigated as modulators of various pathways—for instance, 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives are reported as apoptosis inducers—these activities cannot be directly extrapolated to the benzoselenadiazole without specific experimental validation.

The Role of the Selenium Atom in Modulating In Vitro Bioactivity

The selenium atom is integral to the bioactivity of this compound, primarily by defining the properties of the 2,1,3-benzoselenadiazole (BSeD) fluorophore. The replacement of sulfur (in benzothiadiazoles, BTD) or oxygen (in benzofurazans/benzoxadiazoles, NBD) with selenium has significant effects on the electronic and photophysical characteristics of the molecule.

Electronic Properties: Selenium is less electronegative and more polarizable than sulfur or oxygen. This influences the electron-accepting strength of the heterocyclic ring. The BSeD moiety is a potent electron acceptor, which facilitates a strong intramolecular charge transfer (ICT) when paired with an electron-donating group. This strong ICT is a cornerstone of its function as an environment-sensitive fluorescent probe. acs.org

Photophysical Properties: The inclusion of the heavy selenium atom often leads to red-shifted absorption and emission spectra compared to the sulfur and oxygen analogues, a phenomenon known as the heavy-atom effect. This can be advantageous for bioimaging, as longer wavelengths reduce cellular autofluorescence and allow for deeper tissue penetration. acs.org

Redox Activity: Selenium compounds are known to participate in redox processes within cells. While the primary described function of this compound class is fluorescence, the selenium center could potentially interact with cellular redox systems, such as the glutathione (B108866) and thioredoxin systems. Selenoproteins, which contain the amino acid selenocysteine, are critical components of the cell's antioxidant defense network. nih.gov Although not specifically documented for this compound, the potential for redox activity is an inherent feature of organoselenium compounds.

The strategic choice of selenium over sulfur or oxygen in the design of fluorescent probes is often aimed at fine-tuning these photophysical and electronic properties to create probes with superior performance for specific biological applications. acs.org

Q & A

Q. Advanced

  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. For example:
    • Dihedral Angles : Planarity of the acetamide group and torsional angles between benzoselenadiazole rings (e.g., 80.7° observed in similar structures) .
    • Hydrogen Bonding : N–H···O interactions form dimeric R22_2^2(10) motifs, critical for crystal packing .

How does the selenium atom in the benzoselenadiazole ring influence the compound's reactivity and biological activity?

Basic
The selenium atom enhances electrophilicity and redox activity, making the compound a candidate for:

  • Enzyme Inhibition : Selenium’s electron-deficient nature may interact with thiol groups in enzymes .
  • Antioxidant Studies : Potential radical scavenging via Se-centered redox cycles .

Q. Advanced

  • Computational Studies : DFT calculations can map selenium’s effect on HOMO-LUMO gaps and charge distribution.
  • Comparative Analysis : Replace selenium with sulfur (benzothiadiazole analogs) to study activity differences .

How can researchers resolve contradictions in spectral data or synthetic yields across studies?

Q. Basic

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature gradients).
  • Cross-Validation : Use multiple spectroscopic methods (e.g., LC-MS with NMR) to confirm structure .

Q. Advanced

  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate formation.
  • Crystallographic Refinement : Address spectral ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

What are the potential applications of this compound in medicinal chemistry or materials science?

Q. Basic

  • Pharmaceutical Intermediates : Structural analogs are used in tetrahydrocarbazole derivatives with CNS activity .
  • Coordination Chemistry : The acetamide group can act as a ligand for metal complexes .

Q. Advanced

  • Structure-Activity Relationships (SAR) : Modify the benzoselenadiazole core (e.g., halogen substitution) to tune bioactivity .
  • Polymer Science : Incorporate into conductive polymers via selenium’s chalcogen properties .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Use gloves, goggles, and fume hoods due to potential irritancy (similar to acetamide derivatives) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. Advanced

  • Toxicity Screening : Assess selenium-specific toxicity (e.g., liver/kidney biomarkers) in preclinical models.
  • Waste Disposal : Neutralize selenium-containing waste to prevent environmental contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzoselenadiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzoselenadiazol-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.